methyl N'-(4-nitrobenzoyl)-N-phenylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate is an organic compound with the molecular formula C21H16N2O5S This compound is characterized by the presence of a nitrobenzoyl group, a phenyl group, and a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives to introduce the nitro group, followed by the formation of the carbamimidothioate moiety through reactions with appropriate thiourea derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitrobenzoyl and carbamimidothioate groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbamimidothioate moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-tert-butylbenzoyl)-N-phenylcarbamimidothioate
- Methyl N-(4-chlorobenzoyl)-N-phenylcarbamimidothioate
- N-methyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide
- 4-methyl-N’-(4-nitrobenzoyl)benzenesulfonohydrazide
Uniqueness
Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and carbamimidothioate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
74074-30-9 |
---|---|
Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl N-(4-nitrobenzoyl)-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C15H13N3O3S/c1-22-15(16-12-5-3-2-4-6-12)17-14(19)11-7-9-13(10-8-11)18(20)21/h2-10H,1H3,(H,16,17,19) |
InChI Key |
WLMLBORPWWGQOA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.